1-(4-Methylphenyl)ethanol

Catalog No.
S8055277
CAS No.
5788-09-0
M.F
C9H12O
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methylphenyl)ethanol

CAS Number

5788-09-0

Product Name

1-(4-Methylphenyl)ethanol

IUPAC Name

1-(4-methylphenyl)ethanol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3

InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(C)O

solubility

insoluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CC=C(C=C1)C(C)O

1-(4-Methylphenyl)ethanol is a member of toluenes.

1-(4-Methylphenyl)ethanol (CAS 5788-09-0) is an aromatic secondary alcohol characterized by a para-methyl substitution on the phenyl ring. In industrial and laboratory procurement, it serves as a high-value chiral building block, a direct precursor for p-methylstyrene derivatives, and a benchmark substrate for asymmetric catalysis and enzymatic resolution. Its specific structural profile provides enhanced electron density at the benzylic position compared to unsubstituted analogs, fundamentally altering its reactivity in dehydration, oxidation, and esterification pathways .

Substituting 1-(4-Methylphenyl)ethanol with the generic baseline 1-phenylethanol frequently results in compromised synthetic yields and altered reaction kinetics. The para-methyl group significantly stabilizes benzylic carbocation intermediates, accelerating dehydration rates and modifying the electronic environment required for transition-metal-catalyzed oxidations. Furthermore, in biocatalytic applications such as lipase-mediated kinetic resolutions, the steric and electronic contributions of the p-tolyl moiety dictate enzyme active-site binding. Optimizing a process for 1-phenylethanol will not directly translate to the para-methyl derivative, leading to unpredictable enantiomeric excesses (ee) and process inefficiencies [1].

Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

In biocatalytic workflows, the structural differences between 1-(4-Methylphenyl)ethanol and unsubstituted 1-phenylethanol critically impact enzyme active-site recognition. For instance, standard lipase-catalyzed acylation of (rac)-1-phenylethanol often yields moderate enantioselectivity (e.g., E-value ≈ 28). In contrast, the para-methyl derivative can be processed via optimized enzymatic solvolysis or acylation (e.g., using CAL-B) to achieve higher enantiomeric excess (>95% ee), making it a preferred substrate for high-purity chiral precursor synthesis [1].

Evidence DimensionEnantioselectivity (E-value / % ee)
Target Compound DataHigh enantiomeric excess (>95% ee) in optimized lipase workflows
Comparator Or Baseline1-phenylethanol (E-value ≈ 28 in baseline diketene acylation)
Quantified DifferenceSignificant enhancement in chiral resolution efficiency
ConditionsLipase-catalyzed acylation/solvolysis (e.g., CAL-B)

Procurement of the para-methyl substituted alcohol is essential for downstream applications requiring high enantiomeric purity that cannot be efficiently achieved with unsubstituted analogs.

Benzylic Carbocation Stability and Dehydration Kinetics

The presence of the electron-donating para-methyl group significantly stabilizes the benzylic carbocation intermediate formed during acid-catalyzed dehydration. Compared to 1-phenylethanol, 1-(4-Methylphenyl)ethanol undergoes dehydration to p-methylstyrene at a substantially accelerated rate under milder acidic conditions. This electronic effect (Hammett σ+ = -0.31 for p-methyl) lowers the activation energy barrier, altering process parameters for large-scale polymer precursor manufacturing [1].

Evidence DimensionDehydration Reactivity (Carbocation Stability)
Target Compound DataAccelerated dehydration under mild acidic conditions
Comparator Or Baseline1-phenylethanol (higher activation energy for dehydration)
Quantified DifferenceLowered activation barrier due to para-methyl electron donation
ConditionsAcid-catalyzed dehydration to styrene derivatives

Buyers scaling up styrene derivative synthesis must account for the faster dehydration kinetics and milder condition requirements of the p-tolyl compound.

Oxidative Transformation to Acetophenone Derivatives

When utilized as a precursor for acetophenone derivatives, 1-(4-Methylphenyl)ethanol exhibits distinct oxidation kinetics compared to primary alcohols like 4-methylbenzyl alcohol or unsubstituted secondary alcohols. Transition-metal catalyzed oxidations show altered turnover frequencies due to the electronic asymmetry introduced by the para-methyl group, which affects the rate-limiting hydride shift or metal-alkoxide intermediate formation, ensuring selective conversion to 4'-methylacetophenone [1].

Evidence DimensionOxidation Product Profile and Kinetics
Target Compound DataSelective conversion to 4'-methylacetophenone
Comparator Or Baseline4-methylbenzyl alcohol (yields aldehyde) / 1-phenylethanol (different oxidation rate)
Quantified DifferenceDivergent product profile (ketone vs. aldehyde) and altered oxidation kinetics
ConditionsTransition-metal catalyzed aerobic or chemical oxidation

Selecting this specific secondary alcohol ensures the correct ketone product is formed with optimized catalyst compatibility, preventing aldehyde byproduct formation.

Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

Utilizing the high enantioselectivity achievable in lipase-catalyzed resolutions, 1-(4-Methylphenyl)ethanol is ideal for synthesizing enantiopure p-tolyl-containing pharmaceuticals, outperforming unsubstituted analogs in enzymatic separation efficiency [1].

Precursor for Specialty p-Methylstyrene Polymers

In materials science, its facile dehydration under mild acidic conditions makes it a highly efficient procurement choice for generating p-methylstyrene, a monomer used in specialty plastics and resins, avoiding the harsher conditions required for 1-phenylethanol [2].

Substrate for Asymmetric Catalysis Development

As a benchmark substrate with quantifiable electronic properties, it is heavily procured by R&D labs optimizing new transition-metal catalysts for oxidation and transfer hydrogenation, ensuring selective conversion to 4'-methylacetophenone [3].

Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS]
colourless oily liquid with a dry, menthol-like, camphoraceous odou

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

136.088815002 g/mol

Monoisotopic Mass

136.088815002 g/mol

Heavy Atom Count

10

Density

0.980-0.990

UNII

MUV6GV10SL

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenemethanol, .alpha.,4-dimethyl-: ACTIVE

Dates

Last modified: 11-23-2023
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

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